molecular formula C14H16N2O2 B2795857 4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile CAS No. 306979-63-5

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile

Cat. No.: B2795857
CAS No.: 306979-63-5
M. Wt: 244.294
InChI Key: ACLQWJMVPLTPKF-CMDGGOBGSA-N
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Description

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a methyl group, an oxo group, and a benzenecarbonitrile moiety

Scientific Research Applications

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The Safety Data Sheet for p-Dimethylaminobenzaldehyde indicates that it is harmful if swallowed . It’s recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product .

Future Directions

In terms of future directions, the temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine has been studied, which could have implications for the development of temperature-responsive smart materials . Additionally, secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetic acid in the presence of a base, followed by a series of condensation and cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares the dimethylamino group and benzenecarbonitrile moiety.

    4-(Dimethylamino)benzaldehyde: Contains the dimethylamino group and benzaldehyde moiety.

    4-(Dimethylamino)benzylidene: Similar structure with a benzylidene group.

Uniqueness

4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[(E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(14(17)8-9-16(2)3)18-13-6-4-12(10-15)5-7-13/h4-9,11H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQWJMVPLTPKF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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